molecular formula C17H14BrNO B5554359 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B5554359
M. Wt: 328.2 g/mol
InChI Key: WEKMBYCRDQJYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its bromo-naphthyl group and pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the bromination of 1-naphthol to produce 4-bromo-1-naphthol. This intermediate is then subjected to further reactions to introduce the pyrrole ring and the aldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.

  • Substitution: The bromo-naphthyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

  • Reduction: 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrolidine.

  • Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amino groups in biomolecules, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 1-(4-bromo-2-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-2-carbaldehyde

Uniqueness: 1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern on the naphthyl ring and the position of the aldehyde group on the pyrrole ring, which influences its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c1-11-9-13(10-20)12(2)19(11)17-8-7-16(18)14-5-3-4-6-15(14)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKMBYCRDQJYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C3=CC=CC=C32)Br)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.